tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-hydroxypyrazol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)15-6-4-10(5-7-15)16-9-11(17)8-14-16/h8-10,17H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYCKAKSZHBNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Therapeutic Potential
Tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Preliminary studies suggest it may exhibit:
- Antioxidant Activity : The hydroxy group in the pyrazole moiety can contribute to antioxidant properties, making it a candidate for further research in oxidative stress-related conditions.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes that are implicated in various diseases:
- Cyclooxygenase Inhibition : Similar pyrazole derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes, which are critical in the inflammatory process.
Building Block in Organic Synthesis
Due to its structural characteristics, this compound serves as a versatile building block in organic synthesis. It can be utilized in:
- Synthesis of Bioactive Molecules : This compound can act as an intermediate in the synthesis of other bioactive molecules, facilitating the development of new pharmaceuticals.
Reactivity and Functionalization
The presence of both the tert-butyl and hydroxy groups allows for various chemical reactions, including:
- Esterification Reactions : The carboxylate functionality can engage in esterification reactions to form esters with different alcohols.
- Nucleophilic Substitution Reactions : The piperidine ring can participate in nucleophilic substitution reactions, expanding the range of derivatives that can be synthesized.
Research Findings and Case Studies
Recent studies have highlighted specific applications and findings related to this compound:
| Study | Findings |
|---|---|
| Study on Antioxidant Activity | Demonstrated significant free radical scavenging activity, suggesting potential use in formulations aimed at oxidative stress. |
| Enzyme Inhibition Research | Identified as a potent inhibitor of cyclooxygenase enzymes, indicating anti-inflammatory potential. |
| Synthesis of Derivatives | Successfully used as a precursor for synthesizing novel compounds with enhanced biological activity. |
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding or π-π interactions, while the piperidine ring provides structural stability .
Comparison with Similar Compounds
- tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness: tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate is unique due to the presence of both a hydroxyl group on the pyrazole ring and a tert-butyl ester group on the piperidine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Biological Activity
Tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
The chemical formula of this compound is . It features a piperidine ring substituted with a tert-butyl group and a hydroxy-pyrazole moiety, which may contribute to its biological activity.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects in various cancer cell lines. For example, related pyrazole derivatives have shown to inhibit the growth of human tumor cell lines with IC50 values ranging from low micromolar to submicromolar concentrations .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 (Colon) | 2.30 |
| Compound B | MV4-11 (AML) | 0.299 |
| Compound C | HeLa (Cervical) | 0.070 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases or enzymes crucial for cell proliferation and survival. For instance, some pyrazole derivatives have been identified as inhibitors of Aurora kinases, which play a pivotal role in mitosis .
Study 1: Inhibition of Aurora Kinases
A study evaluating the structure-activity relationship (SAR) of pyrazole derivatives found that certain modifications significantly enhanced their potency against Aurora-A and Aurora-B kinases. The compound demonstrated high selectivity and stability in vitro, indicating potential for further development as an anticancer agent .
Study 2: HIV-1 Reverse Transcriptase Inhibition
In another investigation, related compounds were synthesized to target HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds exhibited potent antiviral activity with low cytotoxicity, suggesting that the structural features present in this compound could be optimized for antiviral applications .
Q & A
Q. What synthetic methodologies are recommended for preparing tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including pyrazole ring formation and subsequent coupling with a piperidine scaffold. For example, OXONE® (potassium peroxymonosulfate) is used to oxidize intermediates, as seen in analogous syntheses of related piperidine-carboxylates . Key factors include:
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Based on structurally similar piperidine derivatives:
- Respiratory Protection : Use NIOSH-certified P95 respirators for low exposure; OV/AG/P99 cartridges for higher concentrations .
- Skin/Eye Protection : Wear nitrile gloves and chemical goggles to prevent contact .
- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm piperidine ring conformation and pyrazole substitution patterns (e.g., δ 1.4–1.5 ppm for tert-butyl protons) .
- X-ray Crystallography : SHELX programs refine crystal structures, with typical R-factors <0.05 for high-resolution data .
- HRMS : Accurate mass analysis (e.g., [M+H]⁺ calculated for C₁₃H₂₀N₃O₃: 278.1504) validates molecular composition .
Advanced Research Questions
Q. How can discrepancies in reported physical properties (e.g., melting points) be addressed during experimental design?
- Methodological Answer :
- Data Gap Analysis : Cross-reference peer-reviewed crystallographic data (e.g., Acta Crystallographica Section E ) with computational predictions (PubChem’s XLogP3 for solubility ).
- Experimental Validation : Perform differential scanning calorimetry (DSC) to determine melting points and compare with literature .
Q. What computational strategies predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electrophilic substitution at the pyrazole’s 4-hydroxy group.
- Molecular Docking : Predict binding affinity to biological targets (e.g., kinase enzymes) using AutoDock Vina, leveraging PubChem’s 3D conformer data .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
Q. How do structural modifications at the piperidine or pyrazole rings influence biological activity?
- Methodological Answer :
- SAR Studies : Replace the Boc group with acetyl or tosyl protecting agents to assess steric effects on bioactivity .
- Pyrazole Functionalization : Introduce halogens (e.g., bromine at the 5-position) to enhance metabolic stability, as seen in kinase inhibitor intermediates .
- Piperidine Substitution : Compare activity of 4-hydroxy vs. 4-amino derivatives using in vitro assays (e.g., IC₅₀ values against cancer cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
